

# An In-depth Technical Guide to the Chemical Properties and Stability of Leuconolam

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Leuconolam*

Cat. No.: *B1257379*

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## Introduction

**Leuconolam** is a monoterpenoid bislactam alkaloid belonging to the aspidosperma class of natural products.[1][2] It was first isolated from the Malaysian plants *Leuconotis griffithii* and *Leuconotis eugenifolia*. [1][2] Structurally, **Leuconolam** is part of the broader rhazinilam family of alkaloids, which are known for their complex polycyclic architecture.[3][4] A key structural feature of **Leuconolam** is the presence of a functionalized  $\alpha,\beta$ -unsaturated carbinolamide subunit.[1][2] Unlike some of its close relatives, such as rhazinilam which exhibits taxol-like antimitotic activity, **Leuconolam** has not been found to possess tubulin-related activity.[3] This guide provides a comprehensive overview of the chemical properties and stability of **Leuconolam**, including experimental protocols for its synthesis and characterization, to support further research and development efforts.

## Chemical and Physical Properties

A summary of the known chemical and physical properties of **Leuconolam** is presented in Table 1. This data has been aggregated from publicly available chemical databases and scientific literature. While experimental data for some properties are available, others are computationally predicted.

Table 1: Chemical and Physical Properties of **Leuconolam**

Property	Value	Source
Chemical Formula	C <sub>19</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[5]
Molecular Weight	326.4 g/mol	PubChem[5]
IUPAC Name	(12R,19S)-12-ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.0 <sup>2,7</sup> .0 <sup>16,19</sup> ]nonadeca-1(18),2,4,6-tetraene-9,17-dione	PubChem[5]
CAS Number	93710-27-1	Lifeasible[1]
Appearance	Powder	Lifeasible[1]
Melting Point	261-265°C	Lifeasible[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Lifeasible[1]
XLogP3 (Computed)	1.9	PubChem[5]
Hydrogen Bond Donor Count (Computed)	2	PubChem[5]
Hydrogen Bond Acceptor Count (Computed)	3	PubChem[5]
Rotatable Bond Count (Computed)	2	PubChem[5]

## Stability and Degradation

Detailed stability studies on **Leuconolam** are limited in the public domain. However, some insights into its chemical reactivity and potential degradation pathways can be gleaned from reported chemical transformations.

A study on the transformations of **Leuconolam** revealed its reactivity under acidic and basic conditions.[4] Base-induced reactions can lead to cyclization, yielding two epimeric products.[4] The reaction of **Leuconolam** with various acids, as well as with molecular bromine, results in

structural transformations, indicating that the molecule is susceptible to degradation under these conditions.[4]

Pyrrolizidine alkaloids, a class of compounds with some structural similarities to **Leuconolam**, are known to be stable in neutral and acidic solutions but can degrade under alkaline conditions.[6] They are also susceptible to degradation under UV radiation.[6] While these are general characteristics of a related class of alkaloids, specific forced degradation studies on **Leuconolam** under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermal stress) as per ICH guidelines would be necessary to fully characterize its stability profile.[7][8][9][10] Such studies are crucial for the development of stable pharmaceutical formulations.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of **Leuconolam** are often found within the supplementary information of publications on its total synthesis. Below are summarized methodologies based on available literature.

### Total Synthesis of (±)-Leuconolam

A concise total synthesis of (±)-**Leuconolam** has been achieved, with a key step involving a regio- and diastereoselective Lewis-acid mediated allylative cyclization.[1][11]

Experimental Workflow for Total Synthesis

```
graph LR
    A[Starting Materials] --> B[Multi-step synthesis of allylic silane precursor]
    B -- "Key cyclization" --> C[Lewis-acid mediated allylative cyclization]
    C --> D[Arene cross-coupling with 2-anilinostannane]
    D --> E[Final modifications]
    E --> F["(±)-Leuconolam"]
```

```
graph LR
    A([Starting Materials]) --> B[Multi-step synthesis of allylic silane precursor]
    B -- "Key cyclization" --> C[Lewis-acid mediated allylative cyclization]
    C --> D[Arene cross-coupling with 2-anilinostannane]
    D --> E[Final modifications]
    E --> F(["(±)-Leuconolam"])
```

Caption: A general workflow for the isolation of **Leuconolam** from its natural source.

## Analytical Characterization

The structure of **Leuconolam** has been elucidated using a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to determine the carbon-hydrogen framework of the molecule. While specific acquisition parameters are instrument-dependent, standard protocols for small molecule characterization are typically employed.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of **Leuconolam**. Fragmentation patterns observed in MS/MS experiments can provide further structural information.
- **X-ray Crystallography:** Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, including its stereochemistry.

## Signaling Pathways and Biological Activity

Currently, there is no evidence to suggest that **Leuconolam** is involved in specific signaling pathways. As mentioned, unlike its analogue rhazinilam, **Leuconolam** does not exhibit tubulin-related antimitotic activity. [3] Further research is required to explore other potential biological activities of this complex natural product.

## Conclusion

This technical guide provides a summary of the current knowledge on the chemical properties and stability of **Leuconolam**. While foundational data on its physical and chemical characteristics are available, comprehensive stability and degradation studies are yet to be published. The detailed synthetic pathways that have been developed offer a solid foundation for producing **Leuconolam** for further investigation. The lack of significant antimitotic activity, in contrast to its structural analogues, makes **Leuconolam** an interesting subject for structure-activity relationship studies within the rhazinilam family of alkaloids. Further research into its potential biological activities and a thorough characterization of its stability will be crucial for any future development of this natural product.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties and Stability of Leuconolam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257379#chemical-properties-and-stability-of-leuconolam]

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Email: [info@benchchem.com](mailto:info@benchchem.com)